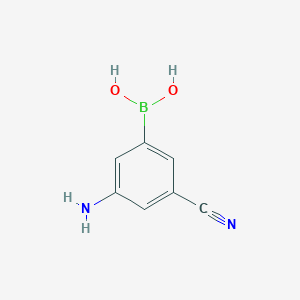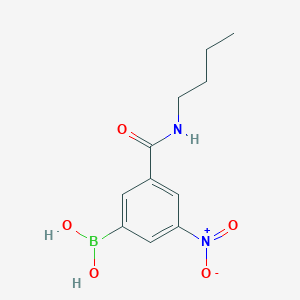
(3-(Butylcarbamoyl)-5-nitrophenyl)boronsäure
Übersicht
Beschreibung
“(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” is a boronic acid derivative . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” is C11H16BNO3 . The InChI code is 1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) .
Physical And Chemical Properties Analysis
“(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” has a molecular weight of 221.06 . It is a solid at room temperature . Unfortunately, more specific physical and chemical properties were not found in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplungsreaktionen
(3-(Butylcarbamoyl)-5-nitrophenyl)boronsäure: ist ein wertvolles Reagenz in Suzuki–Miyaura (SM)-Kreuzkupplungsreaktionen. Diese Reaktion ist ein zentrales Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie. Die Boronsäuregruppe der Verbindung erleichtert den Transfer ihres Phenylrings zu einem Partnermolekül unter Palladiumkatalyse. Dieser Prozess ist entscheidend für die Synthese komplexer organischer Moleküle, Pharmazeutika und Polymere .
Sensoranwendungen
Die Boronsäureeinheit dieser Verbindung zeigt eine starke Affinität zu Diolen und Lewis-Basen wie Fluorid- oder Cyanid-Anionen. Diese Eigenschaft macht sie zu einem hervorragenden Kandidaten für die Entwicklung von Sensoren. Sie kann sowohl in homogenen Assays als auch in heterogenen Detektionssystemen eingesetzt werden, wodurch die Überwachung von biologischen Markern oder Umweltverschmutzern ermöglicht wird .
Biologische Markierung und Proteinmanipulation
Aufgrund ihrer selektiven Bindung an Diole kann This compound für die biologische Markierung und Proteinmanipulation verwendet werden. Sie kann bei der Visualisierung und Verfolgung biologischer Prozesse sowie bei der Modifizierung von Proteinen für die Forschung in Biochemie und Molekularbiologie helfen .
Therapeutische Entwicklung
Die Wechselwirkung von Boronsäuren mit verschiedenen biologischen Molekülen eröffnet Möglichkeiten für die therapeutische Entwicklung. Diese Verbindung könnte beim Design von Wirkstoffmolekülen eingesetzt werden, die spezifische Enzyme oder Rezeptoren im Körper angreifen, und so zur Entwicklung neuer Behandlungen für Krankheiten beitragen .
Materialwissenschaft
In der Materialwissenschaft kann die Fähigkeit der Verbindung, stabile Komplexe mit Diolen zu bilden, genutzt werden, um neuartige Materialien zu schaffen. Diese Materialien können Anwendungen haben, die von der Entwicklung intelligenter Beschichtungen, die auf Umweltreize reagieren, bis hin zur Herstellung neuer Arten von Polymeren mit einzigartigen Eigenschaften reichen .
Analytische Methoden
This compound: kann in analytischen Methoden wie Chromatographie und Elektrophorese eingesetzt werden. Ihre selektive Bindung an bestimmte Moleküle ermöglicht die Trennung und Analyse komplexer Gemische, was sowohl in der Forschung als auch in der Industrie von entscheidender Bedeutung ist .
Safety and Hazards
The safety information for “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Boronic acids, including “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid”, have potential for future research and applications. They have shown promise in various areas such as anticancer, antibacterial, antiviral activity, and their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .
Eigenschaften
IUPAC Name |
[3-(butylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-2-3-4-13-11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,2-4H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFORXWKNBRZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657443 | |
| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-89-7 | |
| Record name | B-[3-[(Butylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



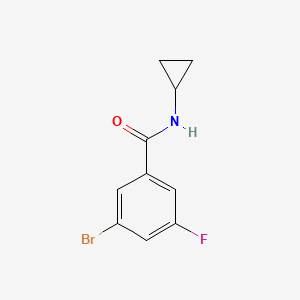

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)

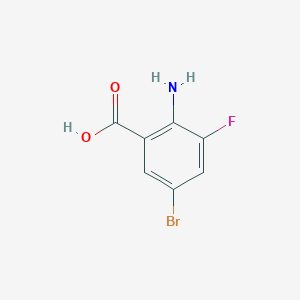
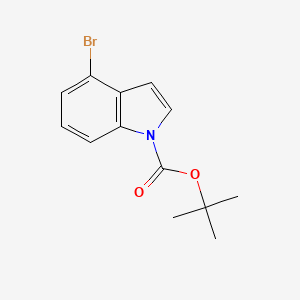
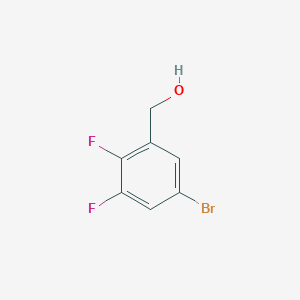
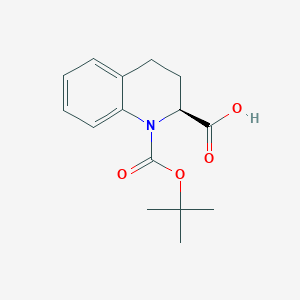
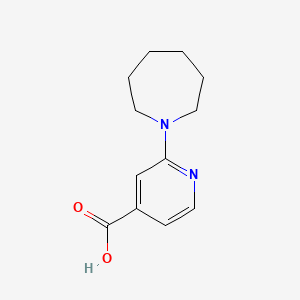
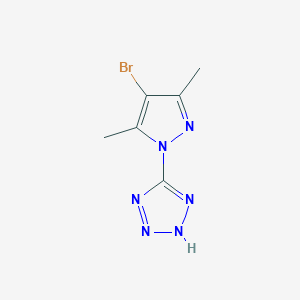
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)
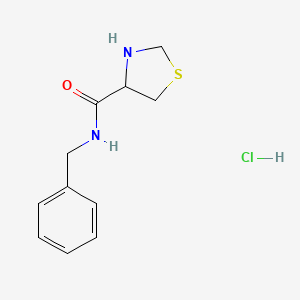
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
